2-(2-(Bromométhyl)phényl)isoindoline-1,3-dione

Vue d'ensemble

Description

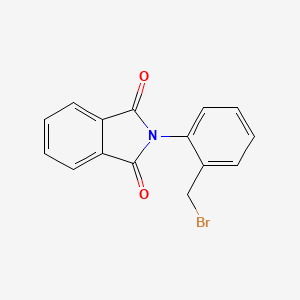

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. . The structure of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione consists of an isoindoline-1,3-dione core with a bromomethyl group attached to the phenyl ring.

Applications De Recherche Scientifique

Overview

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores the compound's applications in chemistry, biology, medicine, and industry, supported by data tables and case studies.

Chemistry

In synthetic organic chemistry, 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione serves as an intermediate for the synthesis of more complex organic molecules and heterocycles. It can undergo various chemical reactions such as:

- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles like amines or thiols.

- Oxidation and Reduction Reactions : The compound can be oxidized to form oxo derivatives or reduced to yield isoindoline derivatives.

Biology

The compound is studied for its interactions with dopamine receptors, specifically D2 and D3 receptors. It acts as a ligand that modulates dopaminergic signaling pathways, which is particularly relevant for:

- Neuropharmacology : Potential applications in treating psychiatric disorders like schizophrenia and Parkinson’s disease due to its ability to influence neurotransmitter activity.

- Anticancer Activity : Research indicates that it exhibits cytotoxic effects against cancer cell lines such as K562 (chronic myeloid leukemia) and Raji (Burkitt's lymphoma), inducing apoptosis and necrosis.

Medicine

Isoindoline derivatives are explored for therapeutic applications, including:

- Antipsychotic Agents : The compound's interaction with dopamine receptors suggests potential use in managing symptoms of neurodegenerative diseases.

- Inhibitors of β-Amyloid Protein Aggregation : This could have implications for Alzheimer's disease treatment.

Case Studies

- Neuropharmacological Effects :

-

Anticancer Properties :

- In research involving K562 and Raji cell lines, the compound was shown to induce significant apoptotic effects, highlighting its potential as an anticancer therapeutic .

-

Pharmacokinetics :

- Studies indicate that the compound undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, influencing its absorption and distribution within biological systems .

Industrial Applications

Beyond its scientific research applications, 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is utilized in:

- Dyes and Colorants Production : The compound's chemical properties make it suitable for creating various dyes.

- Polymer Additives : Its stability and reactivity are advantageous in enhancing polymer properties.

Mécanisme D'action

Target of Action

The primary targets of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control in the brain.

Mode of Action

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione interacts with its targets by binding to the dopamine receptors, specifically at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.

Biochemical Pathways

The compound’s interaction with dopamine receptors affects the dopaminergic signaling pathway . This pathway plays a key role in the regulation of various neurological processes, including mood, reward, and motor control. Changes in this pathway can have significant downstream effects, potentially influencing behavior and neurological function.

Pharmacokinetics

In silico analysis suggests that isoindolines, a class of compounds to which this compound belongs, have good properties as ligands of the dopamine receptor d2 . The compound’s bioavailability and its absorption, distribution, metabolism, and excretion (ADME) properties would need to be further investigated.

Result of Action

It has been suggested that isoindolines and isoindoline-1,3-dione can modulate the dopamine receptor d3, suggesting a potential application as antipsychotic agents . Additionally, they may have the capacity to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione. For instance, the compound’s stability may be affected by storage conditions . Furthermore, the compound’s efficacy could be influenced by factors such as the presence of other drugs or substances, the physiological state of the individual, and genetic factors. More research is needed to fully understand these influences.

Analyse Biochimique

Biochemical Properties

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with enzymes such as the dopamine receptor D2, where it acts as a ligand, binding to the receptor and influencing its activity . . The nature of these interactions involves binding to specific amino acid residues at the receptor’s allosteric site, thereby modulating its function.

Cellular Effects

The effects of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. In cancer cells, particularly blood cancer cell lines such as K562 and Raji cells, this compound has demonstrated cytotoxic effects, leading to increased apoptosis and necrosis . The influence of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione on cell signaling pathways includes the modulation of gene expression and alterations in cellular metabolism, which contribute to its anticancer properties.

Molecular Mechanism

At the molecular level, 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione exerts its effects through several mechanisms. It binds to the dopamine receptor D2, affecting its conformation and activity . This binding interaction involves specific amino acid residues at the receptor’s allosteric site, leading to changes in receptor function. Additionally, 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione inhibits enzyme activity by interacting with the active sites of target enzymes, thereby modulating their catalytic functions . These molecular interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione remains stable under specific conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially altering its biological activity and efficacy.

Dosage Effects in Animal Models

The effects of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticonvulsant activity in epilepsy models . At higher doses, toxic or adverse effects may occur, including neurotoxicity and other side effects . These dosage-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse outcomes.

Metabolic Pathways

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by its interactions with cellular transporters and binding proteins, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications influence its localization, ensuring that it reaches the appropriate sites of action within the cell.

Méthodes De Préparation

The synthesis of 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione typically involves a multi-step process. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide as a catalyst in carbon tetrachloride (CCl4). The reaction mixture is refluxed for a specific duration and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial production methods for isoindoline-1,3-dione derivatives often involve the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the desired substituents .

Analyse Des Réactions Chimiques

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the isoindoline-1,3-dione core can lead to the formation of isoindoline derivatives.

Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various oxidizing agents for oxidation . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:

N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.

4-(Bromomethyl)phenyl)isoindoline-1,3-dione: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

Activité Biologique

2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is a compound of significant interest due to its diverse biological activities. This article aims to explore its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione is CHBrNO. Its structure features an isoindoline core substituted with a bromomethyl group and a phenyl ring, which contributes to its biological activity.

Target Receptors : The primary targets of this compound are the dopamine receptors , specifically the D2 and D3 receptors . It acts as a ligand, binding to these receptors at their allosteric sites, which modulates dopaminergic signaling pathways.

Biochemical Pathways : The interaction with dopamine receptors influences critical biochemical pathways associated with neurological functions. This modulation is particularly relevant in the context of psychiatric disorders, suggesting potential applications in treating conditions such as schizophrenia and Parkinson's disease.

Anticancer Properties

Research indicates that 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione exhibits cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and Raji (Burkitt's lymphoma) cells. The compound induces apoptosis and necrosis in these cells, highlighting its potential as an anticancer agent.

Neuropharmacological Effects

The compound's interaction with dopamine receptors suggests its role in neuropharmacology. In silico studies have demonstrated its potential to act as an antipsychotic agent by modulating dopamine receptor activity. This effect may be beneficial in managing symptoms of neurodegenerative diseases and psychiatric disorders .

Pharmacokinetics

Pharmacokinetic studies reveal that 2-(2-(Bromomethyl)phenyl)isoindoline-1,3-dione undergoes biotransformation primarily in the liver via cytochrome P450 enzymes. Its absorption and distribution are facilitated by specific transporters, allowing it to reach various cellular compartments where it exerts its effects.

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-[2-(bromomethyl)phenyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-9-10-5-1-4-8-13(10)17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIHZIKJFGRZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346988 | |

| Record name | 2-[2-(Bromomethyl)phenyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57365-06-7 | |

| Record name | 2-[2-(Bromomethyl)phenyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(Bromomethyl)phenyl]isoindoline-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.